molecular formula C10H10N2OS B586581 [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol CAS No. 145293-21-6

[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Cat. No. B586581
M. Wt: 206.263
InChI Key: IVCTTYLPCHIYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol” is a compound that belongs to the class of organic compounds known as aryl-phenylketones . It is a synthetic intermediate useful for pharmaceutical synthesis .


Synthesis Analysis

The synthesis of similar compounds involves reacting ethyl bromopyruvate and thiourea to produce Ethyl 2-aminothiazole-4-carboxylate. This compound is then reacted with different aldehydes and ketones to produce the desired compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by physicochemical and spectral characteristics . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various reactions such as donor–acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by FTIR and NMR . The thiazole ring exhibits aromatic properties due to the free movement of pi (π) electrons .

Scientific Research Applications

    Antimicrobial and Anticancer Activity

    • Field : Medical and Biological Research
    • Application : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species. They were also tested for anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
    • Method : The antimicrobial activity was tested using the turbidimetric method, and the anticancer activity was evaluated using the Sulforhodamine B (SRB) assay .
    • Results : The results or outcomes of these tests were not specified in the source .

    Anesthetic for Fish

    • Field : Veterinary Medicine
    • Application : Phenthiazamine, a derivative of 2-Amino-4-phenylthiazole, was developed as a centrally acting anesthetic for fish .
    • Method : Frog sympathetic ganglion was used as a model to elucidate the mechanism of its anesthetic action .
    • Results : The positive ganglionic potential was enhanced immediately after application .
  • Antimicrobial and Anticancer Activity of Derivatives
    • Field : Medical and Biological Research
    • Application : A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
    • Method : The molecular structures of the synthesized compounds were confirmed by physicochemical and spectral characteristics .
    • Results : The results or outcomes of these tests were not specified in the source .
  • Antimicrobial and Anticancer Activity of Derivatives
    • Field : Medical and Biological Research
    • Application : A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
    • Method : The molecular structures of the synthesized compounds were confirmed by physicochemical and spectral characteristics .
    • Results : The results or outcomes of these tests were not specified in the source .

Safety And Hazards

The safety and hazards associated with similar compounds are typically determined by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

[2-(4-aminophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCTTYLPCHIYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

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